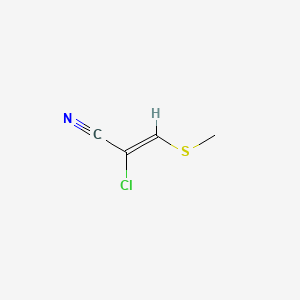
2,2'-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H16Cl2O6S and a molecular weight of 407.26564 g/mol . This compound is characterized by the presence of sulfonyl, chloro, and phenylene groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2-chloro-4-nitrophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced to form the final compound .
Industrial Production Methods
Industrial production of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro groups can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Sulfonylbis(4-chlorophenol)): Similar structure but lacks the ethoxy groups.
2,2’-(Sulfonylbis(4-bromophenol)): Bromine instead of chlorine atoms.
2,2’-(Sulfonylbis(4-fluorophenol)): Fluorine instead of chlorine atoms.
Properties
CAS No. |
93859-21-3 |
|---|---|
Molecular Formula |
C16H16Cl2O6S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[2-chloro-4-[3-chloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H16Cl2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2 |
InChI Key |
XNJRPAPQYLXGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Cl)Cl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


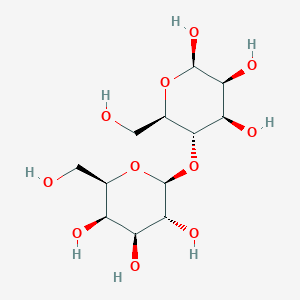

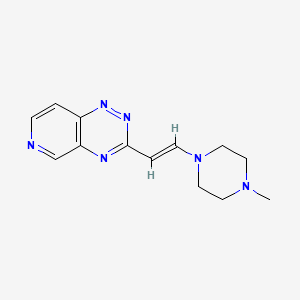
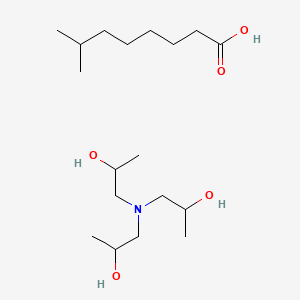
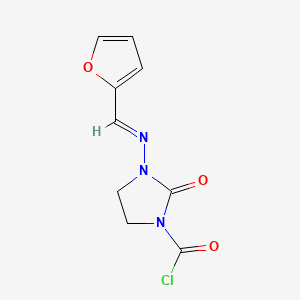

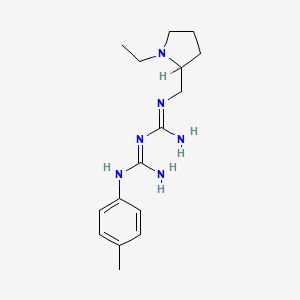


![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

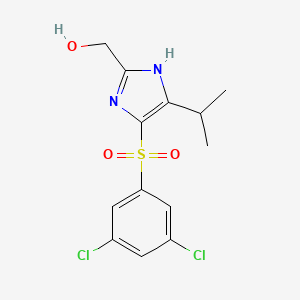
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)
